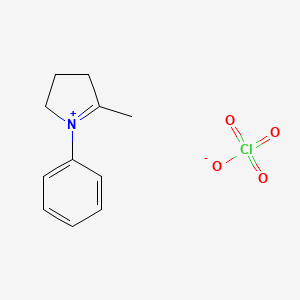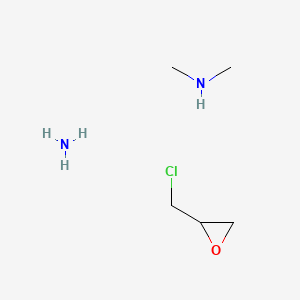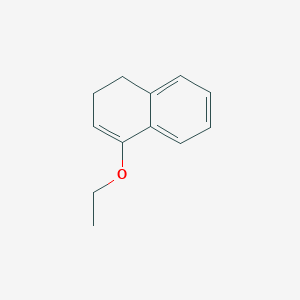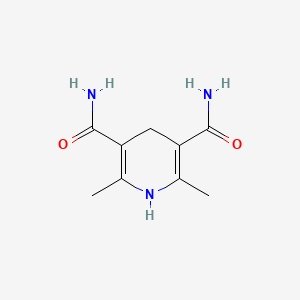![molecular formula C15H14O3 B14634829 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one CAS No. 53444-97-6](/img/structure/B14634829.png)
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is an organic compound with a complex polycyclic structure It is characterized by the presence of methoxy groups at the 5 and 7 positions and a ketone group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a naphthalene derivative, the introduction of methoxy groups can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base. The cyclization to form the cyclopenta[a]naphthalene core can be facilitated by using strong acids or Lewis acids as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are crucial to achieving high purity and efficiency in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of methoxy and ketone groups allows for interactions through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can influence various cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Dihydrocyclopenta[b]naphthalen-3-one
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-one
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Uniqueness
5,7-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one is unique due to the specific positioning of its methoxy groups and the presence of a ketone group These structural features confer distinct chemical reactivity and potential biological activity compared to its analogs
Propiedades
Número CAS |
53444-97-6 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
5,7-dimethoxy-1,2-dihydrocyclopenta[a]naphthalen-3-one |
InChI |
InChI=1S/C15H14O3/c1-17-9-3-4-11-10-5-6-14(16)12(10)8-15(18-2)13(11)7-9/h3-4,7-8H,5-6H2,1-2H3 |
Clave InChI |
XUHHJADVFLKRMJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C3C(=C2C=C1)CCC3=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634750.png)

![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)



![N-{2-[(2-Aminoethyl)amino]ethyl}octanamide](/img/structure/B14634789.png)

![(1R)-4,7,7-Trimethyl-6-oxabicyclo[3.2.1]oct-3-ene](/img/structure/B14634798.png)

![1,4-Benzenedicarboxylic acid, bis[3-(2-aminoethyl)-1H-indol-5-yl] ester](/img/structure/B14634808.png)

![2,11-Dimethyl-4,9-bis[(propan-2-yl)oxy]-3,10-dioxa-5,6,7,8-tetrathia-4lambda~5~,9lambda~5~-diphosphadodecane-4,9-dithione](/img/structure/B14634837.png)
